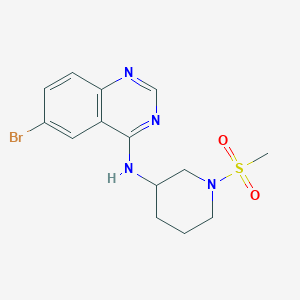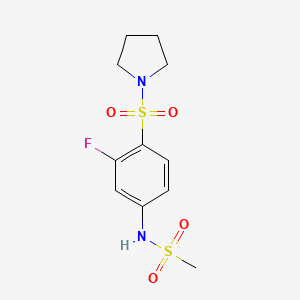
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several kinases and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves the inhibition of several kinases. It binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of cell proliferation and survival, which is crucial for the development and progression of cancer.
Biochemical and Physiological Effects:
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been shown to have several biochemical and physiological effects. It inhibits the growth and survival of cancer cells by blocking the activity of several kinases. It also has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine in lab experiments include its potency and specificity for several kinases. It has also shown promising results in preclinical studies, which make it a potential candidate for clinical trials. However, its limitations include its toxicity and potential side effects, which need to be carefully evaluated before it can be used in humans.
Orientations Futures
There are several future directions for the use of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine. One potential direction is the development of more potent and specific inhibitors of kinases. Another direction is the evaluation of its efficacy in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, more studies are needed to evaluate its toxicity and potential side effects in humans.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves several steps. The first step is the reaction of 6-bromo-4-chloroquinazoline with 1-methylsulfonylpiperidine in the presence of a base to yield the intermediate 6-bromo-4-(1-methylsulfonylpiperidin-3-yl)quinazoline. The intermediate is then treated with ammonia in ethanol to give the final product, 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine.
Applications De Recherche Scientifique
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be a potent inhibitor of several kinases, including EGFR, HER2, and VEGFR2, which are known to be involved in the development and progression of cancer. It has also shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2S/c1-22(20,21)19-6-2-3-11(8-19)18-14-12-7-10(15)4-5-13(12)16-9-17-14/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEWDRZWDNQAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)


![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)
![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)

![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)
